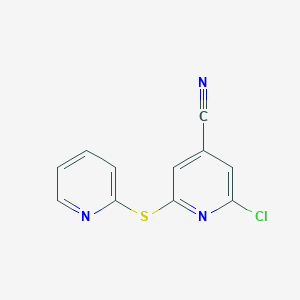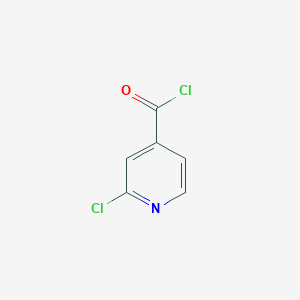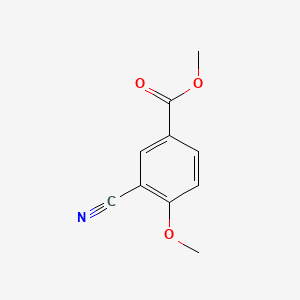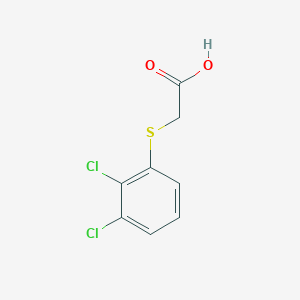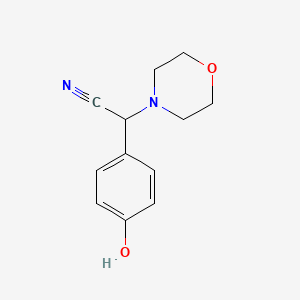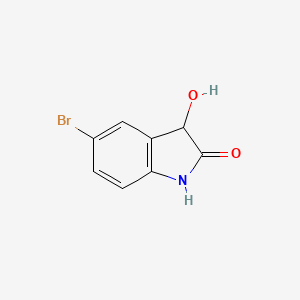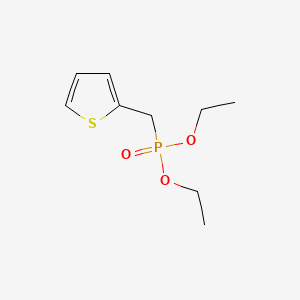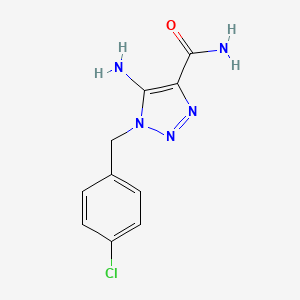
5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C11H11ClN4O . It is a derivative of the 1,2,3-triazole family, which is a class of azoles featuring three nitrogen atoms in the five-membered ring .
Molecular Structure Analysis
The molecular structure of 5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide consists of a triazole ring attached to a carboxamide group and a 4-chlorobenzyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be inferred from its molecular structure. It has a molecular weight of 250.684 Da . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
Anticancer Research
This compound has shown promise in anticancer research, particularly in the development of novel anti-proliferative agents. Derivatives of 5-aminopyrazoles, which share a similar core structure, have been found to suppress the growth of specific cancer cell lines . The presence of the triazole ring in this compound suggests it may interact with various biological targets, potentially inhibiting cancer cell proliferation.
Antioxidant Properties
The antioxidant capabilities of 5-aminopyrazole derivatives have been explored, with some compounds exhibiting significant radical scavenging properties . This suggests that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could be a candidate for further investigation as an antioxidant, which is crucial in reducing oxidative stress associated with various diseases.
Anti-inflammatory Applications
Compounds with a 5-aminopyrazole moiety have been designed to interfere with inflammation . The structural similarity of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide to these molecules indicates potential anti-inflammatory applications, which could be beneficial in treating chronic inflammatory diseases.
Pharmacokinetics and Drug Development
The pharmacokinetic properties of 5-aminopyrazole derivatives have been calculated in silico, providing insights into their drug-likeness and potential as therapeutic agents . This compound’s structure could be analyzed similarly to predict its behavior in biological systems, aiding in drug design and development.
Platelet Aggregation Inhibition
Some 5-aminopyrazole derivatives have shown the ability to inhibit reactive oxygen species (ROS) production in platelets . This points to the possibility of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide serving as a lead compound for the development of antiplatelet drugs.
Orientations Futures
The future directions for research on 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activities observed in related compounds, it may be of interest to explore its potential as a pharmaceutical agent . Additionally, the use of novel synthesis methods such as ultrasound-assisted reactions could be further explored .
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . It is plausible that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide operates in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have favorable pharmacokinetic profiles , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also have desirable ADME properties that impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also have diverse molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds , suggesting that the same may be true for 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide.
Propriétés
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYOKUBZSKOHLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384673 |
Source


|
| Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
CAS RN |
132269-38-6 |
Source


|
| Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)
![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)
![3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile](/img/structure/B1334651.png)


